1-methoxy-2-(4-phenoxybutoxy)benzene
Description
1-Methoxy-2-(4-phenoxybutoxy)benzene is a substituted aromatic ether featuring a benzene ring with two distinct functional groups: a methoxy (-OCH₃) group at the ortho position and a 4-phenoxybutoxy (-O-(CH₂)₄-O-C₆H₅) chain at the adjacent position. This compound’s structure combines electron-donating (methoxy) and extended aromatic (phenoxy) moieties, influencing its electronic properties, solubility, and reactivity. It is primarily utilized as an intermediate in organic synthesis, particularly in coupling reactions and catalytic processes . Its synthesis often involves nucleophilic substitution or palladium-catalyzed cross-coupling, achieving yields up to 79% under optimized conditions .
Properties
IUPAC Name |
1-methoxy-2-(4-phenoxybutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-18-16-11-5-6-12-17(16)20-14-8-7-13-19-15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGBNQYDDZJXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-(4-phenoxybutoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methoxy-2-hydroxybenzene (guaiacol) and 4-phenoxybutyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using potassium carbonate (K₂CO₃) as a base.
Procedure: Guaiacol is reacted with 4-phenoxybutyl bromide in the presence of potassium carbonate in a suitable solvent such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may employ more robust purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-(4-phenoxybutoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenoxybutoxy group can be reduced under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 1-methoxy-2-(4-phenoxybutoxy)benzoic acid.
Reduction: Formation of 1-methoxy-2-(4-hydroxybutoxy)benzene.
Substitution: Formation of nitro derivatives such as 1-methoxy-2-(4-phenoxybutoxy)-4-nitrobenzene.
Scientific Research Applications
1-methoxy-2-(4-phenoxybutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-methoxy-2-(4-phenoxybutoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and phenoxybutoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its phenoxybutoxy substituent, which differentiates it from structurally related analogs. Below is a detailed comparison based on substituent effects, physical properties, and biological activity:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Reactivity: The phenoxybutoxy group in the target compound provides steric bulk and aromatic conjugation, making it less reactive toward nucleophilic substitution compared to bromobutoxy analogs (e.g., 1-(4-bromobutoxy)-4-methoxybenzene) . However, its ether linkages facilitate participation in hydrogen bonding, enhancing solubility in mixed solvents . Compounds with ethynyl groups (e.g., 4-Methoxy-2-methyl-1-(phenylethynyl)benzene) exhibit reactivity in alkyne-specific reactions (e.g., cycloadditions), unlike the target compound’s ether-based stability .
Physical Properties: Lipophilicity: The phenoxybutoxy chain increases hydrophobicity compared to shorter alkoxy groups (e.g., butoxy or methoxy), as seen in 1-butoxy-2-ethyl-4-methoxybenzene . Boiling/Melting Points: Extended ether chains (e.g., phenoxybutoxy vs. methoxyphenoxy) raise boiling points due to increased molecular weight and van der Waals interactions .
The phenoxy group’s aromaticity may enhance interactions with biological targets, such as enzymes or membranes, though this requires further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
